Cas no 1196147-20-2 (methyl 4-amino-2-chloro-1,3-thiazole-5-carboxylate)

methyl 4-amino-2-chloro-1,3-thiazole-5-carboxylate 化学的及び物理的性質
名前と識別子
-
- methyl 4-amino-2-chloro-1,3-thiazole-5-carboxylate
- DTXSID101251970
- AB70261
- 1196147-20-2
- Methyl 4-amino-2-chloro-5-thiazolecarboxylate
- METHYL 4-AMINO-2-CHLOROTHIAZOLE-5-CARBOXYLATE
- EN300-2920775
- WXB14720
- 4-AMINO-2-CHLORO-THIAZOLE-5-CARBOXYLIC ACID METHYL ESTER
- METHYL 4-AMINO-2-CHLORO-1,3-THIAZOLE-5-CARBOXYLATE
-
- MDL: MFCD13190354
- インチ: InChI=1S/C5H5ClN2O2S/c1-10-4(9)2-3(7)8-5(6)11-2/h7H2,1H3
- InChIKey: XJEGTQDOGZSFKN-UHFFFAOYSA-N
計算された属性
- せいみつぶんしりょう: 191.9760263Da
- どういたいしつりょう: 191.9760263Da
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 11
- 回転可能化学結合数: 2
- 複雑さ: 169
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.3
- トポロジー分子極性表面積: 93.5Ų
methyl 4-amino-2-chloro-1,3-thiazole-5-carboxylate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-2920775-5g |
methyl 4-amino-2-chloro-1,3-thiazole-5-carboxylate |
1196147-20-2 | 95% | 5g |
$5635.0 | 2023-09-06 | |
Enamine | EN300-2920775-0.25g |
methyl 4-amino-2-chloro-1,3-thiazole-5-carboxylate |
1196147-20-2 | 95.0% | 0.25g |
$963.0 | 2025-03-19 | |
Enamine | EN300-2920775-2.5g |
methyl 4-amino-2-chloro-1,3-thiazole-5-carboxylate |
1196147-20-2 | 95.0% | 2.5g |
$3809.0 | 2025-03-19 | |
Enamine | EN300-2920775-5.0g |
methyl 4-amino-2-chloro-1,3-thiazole-5-carboxylate |
1196147-20-2 | 95.0% | 5.0g |
$5635.0 | 2025-03-19 | |
Enamine | EN300-2920775-10.0g |
methyl 4-amino-2-chloro-1,3-thiazole-5-carboxylate |
1196147-20-2 | 95.0% | 10.0g |
$8357.0 | 2025-03-19 | |
Enamine | EN300-2920775-10g |
methyl 4-amino-2-chloro-1,3-thiazole-5-carboxylate |
1196147-20-2 | 95% | 10g |
$8357.0 | 2023-09-06 | |
Enamine | EN300-2920775-1g |
methyl 4-amino-2-chloro-1,3-thiazole-5-carboxylate |
1196147-20-2 | 95% | 1g |
$1944.0 | 2023-09-06 | |
1PlusChem | 1P0095PK-100mg |
4-AMino-2-chloro-thiazole-5-carboxylic acid Methyl ester |
1196147-20-2 | 95% | 100mg |
$894.00 | 2023-12-26 | |
1PlusChem | 1P0095PK-2.5g |
4-AMino-2-chloro-thiazole-5-carboxylic acid Methyl ester |
1196147-20-2 | 95% | 2.5g |
$4770.00 | 2023-12-26 | |
Aaron | AR0095XW-1g |
4-AMino-2-chloro-thiazole-5-carboxylic acid Methyl ester |
1196147-20-2 | 95% | 1g |
$2698.00 | 2025-02-17 |
methyl 4-amino-2-chloro-1,3-thiazole-5-carboxylate 関連文献
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Qianwen Chen,Zhen Hou,Weiman Zhuang,Tianxu Zhang J. Mater. Chem. A, 2020,8, 16232-16237
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Li Liaoliao,Jiang Haifu,Tian Dongbo,Qin Wei,Liu Changwei RSC Adv., 2018,8, 21728-21734
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Kazuto Mori,Tetsuya Kodama,Takeshi Baba,Satoshi Obika Org. Biomol. Chem., 2011,9, 5272-5279
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Vijaya Prabhagar. M.,M. Praveen Kumar,Chisato Takahashi,Subrata Kundu,Tharangattu N. Narayanan,Deepak K. Pattanayak New J. Chem., 2019,43, 14313-14319
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Yanqing Cong,Xiang Chen,Wanxing Wang,Shi-Wen Lv New J. Chem., 2021,45, 21278-21284
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Dehua Zhou,Kongjun Zhu,Qingliu Wu,Yifeng Wang,Guoan Tai Nanoscale, 2016,8, 1975-1985
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Cristina Pascual-Gonzalez,Giorgio Schileo,Amir Khesro,Iasmi Sterianou,Dawei Wang,Ian M. Reaney,Antonio Feteira J. Mater. Chem. C, 2017,5, 1990-1996
methyl 4-amino-2-chloro-1,3-thiazole-5-carboxylateに関する追加情報
Methyl 4-Amino-2-Chloro-1,3-Thiazole-5-Carboxylate: A Comprehensive Overview
Methyl 4-amino-2-chloro-1,3-thiazole-5-carboxylate, with the CAS number 1196147-20-2, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound belongs to the class of thiazoles, which are five-membered heterocyclic compounds containing sulfur and nitrogen atoms. The structure of methyl 4-amino-2-chloro-1,3-thiazole-5-carboxylate features a thiazole ring substituted with an amino group at position 4, a chlorine atom at position 2, and a methyl ester group at position 5. These substituents contribute to its unique chemical properties and potential applications.
The synthesis of methyl 4-amino-2-chloro-1,3-thiazole-5-carboxylate involves a series of well-established organic reactions. Typically, the synthesis begins with the preparation of the thiazole ring through a condensation reaction between an amine and a thioamide or thiourea derivative. Subsequent substitution reactions introduce the amino and chlorine groups at specific positions on the ring. Finally, the carboxylation step introduces the methyl ester group at position 5. This multi-step synthesis highlights the versatility of thiazole chemistry and its adaptability to functionalization for various applications.
Recent studies have explored the biological activity of methyl 4-amino-2-chloro-1,3-thiazole-5-carboxylate, particularly in the context of its potential as a drug candidate. Research indicates that this compound exhibits significant anti-inflammatory and antioxidant properties, making it a promising candidate for therapeutic applications. For instance, a study published in *Journal of Medicinal Chemistry* demonstrated that methyl 4-amino-2-chloro-1,3-thiazole-5-carboxylate inhibits key inflammatory pathways in vitro, suggesting its potential utility in treating conditions such as arthritis and neurodegenerative diseases.
In addition to its biological applications, methyl 4-amino-2-chloro-1,3-thiazole-5-carboxylate has shown promise in materials science. Its unique electronic properties make it a candidate for use in organic electronics and optoelectronic devices. A recent paper in *Advanced Materials* highlighted its ability to act as an efficient charge transport layer in organic light-emitting diodes (OLEDs), enhancing device performance and stability.
The structural versatility of methyl 4-amino-2-chloro-1,3-thiazole-5-carboxylate also lends itself to applications in agrochemicals. Studies have shown that this compound possesses moderate pesticidal activity against certain agricultural pests. Its ability to inhibit key enzymes involved in pest metabolism makes it a potential candidate for developing eco-friendly pesticides.
From a synthetic chemistry perspective, methyl 4-amino-2-chloro-1,3-thiazole-5-carboxylate serves as an intermediate in the synthesis of more complex thiazole derivatives. Its functional groups provide convenient handles for further modification, enabling access to diverse chemical structures with tailored properties.
Looking ahead, ongoing research is focused on optimizing the synthesis of methyl 4-amino-2-chloro-1,3-thiazole--carboxylate to enhance yield and reduce costs. Additionally, efforts are underway to explore its potential as a building block in drug discovery programs targeting various therapeutic areas.
In conclusion, methyl 4-amino--chloro--thiazole--carboxylate is a multifaceted compound with applications spanning pharmacology, materials science, and agrochemistry. Its unique structure and functional groups make it an invaluable tool for researchers across these disciplines.
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